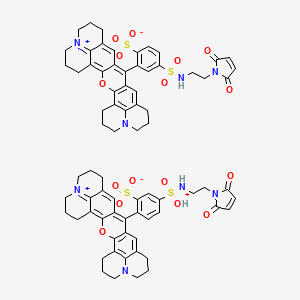

Texas Red C2 maleimide

Description

Properties

Molecular Formula |

C74H73N8O16S4+ |

|---|---|

Molecular Weight |

1458.7 g/mol |

IUPAC Name |

5-[[2-(2,5-dioxopyrrol-1-yl)ethylamino]-oxo-oxoniumylidene-λ6-sulfanyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;4-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |

InChI |

InChI=1S/2C37H36N4O8S2/c42-31-11-12-32(43)41(31)18-13-38-50(44,45)24-9-10-25(30(21-24)51(46,47)48)33-28-19-22-5-1-14-39-16-3-7-26(34(22)39)36(28)49-37-27-8-4-17-40-15-2-6-23(35(27)40)20-29(33)37;42-31-11-12-32(43)41(31)18-13-38-50(44,45)24-9-10-30(51(46,47)48)27(21-24)33-28-19-22-5-1-14-39-16-3-7-25(34(22)39)36(28)49-37-26-8-4-17-40-15-2-6-23(35(26)40)20-29(33)37/h9-12,19-21H,1-8,13-18H2,(H-,38,44,45,46,47,48);9-12,19-21,38H,1-8,13-18H2/p+1 |

InChI Key |

KQVWOVKBCWJWAB-UHFFFAOYSA-O |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=[OH+])(=O)NCCN9C(=O)C=CC9=O)S(=O)(=O)[O-])CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)S(=O)(=O)NCCN9C(=O)C=CC9=O)S(=O)(=O)[O-])CCC7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Texas Red C2 Maleimide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Texas Red C2 maleimide (B117702), a widely used thiol-reactive fluorescent dye. It details experimental protocols for its application in labeling biomolecules and presents a workflow for studying protein conformational changes using single-molecule Förster Resonance Energy Transfer (smFRET).

Core Chemical and Physical Properties

Texas Red C2 maleimide is a derivative of sulforhodamine 101, characterized by its bright red fluorescence and high quantum yield. Its maleimide group allows for specific covalent attachment to sulfhydryl groups, primarily found in cysteine residues of proteins and thiolated oligonucleotides. This specificity makes it an invaluable tool for site-specific labeling and subsequent visualization and analysis of biomolecules.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, compiled from various suppliers.

| Property | Value | Reference |

| Molecular Weight | 728.83 g/mol | --INVALID-LINK-- |

| 728.84 g/mol | --INVALID-LINK-- | |

| Excitation Maximum | 586 nm - 595 nm | Multiple Sources |

| Emission Maximum | 603 nm - 615 nm | Multiple Sources |

| Extinction Coefficient | ~85,000 - 116,000 M⁻¹cm⁻¹ at ~595 nm | Multiple Sources |

| Quantum Yield | ~0.93 - 0.97 | Multiple Sources |

| Solubility | Soluble in DMSO and DMF | Multiple Sources |

| Storage Conditions | Store at -20°C, protected from light | Multiple Sources |

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with this compound. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling.

Materials:

-

Protein of interest (containing accessible cysteine residues)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer at pH 7.0-7.5

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Size-exclusion chromatography column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed by dialysis before adding the maleimide dye.

-

Dye Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove unreacted dye from the labeled protein using a size-exclusion chromatography column or by dialysis against a suitable storage buffer.

-

Degree of Labeling (DOL) Calculation: The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Texas Red (~595 nm).

Oligonucleotide Labeling

Thiol-modified oligonucleotides can be labeled with this compound using a similar protocol. A primary amine-modified oligonucleotide can also be used, followed by conjugation with a heterobifunctional crosslinker to introduce a thiol group for subsequent reaction with the maleimide dye.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for studying protein dynamics using smFRET and a conceptual signaling pathway involving a G-protein coupled receptor (GPCR).

The Application of Texas Red C2 Maleimide in Biological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red C2 maleimide (B117702) is a thiol-reactive fluorescent probe that has become an invaluable tool in biological research and drug development. Its bright red fluorescence, high quantum yield, and specific reactivity towards sulfhydryl groups make it an excellent choice for labeling proteins, peptides, and other biomolecules. This technical guide provides an in-depth overview of the core applications of Texas Red C2 maleimide, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate its effective use in the laboratory.

Core Properties and Data Presentation

This compound is a derivative of sulforhodamine 101, characterized by its bright red fluorescence and high photostability. The maleimide group enables specific covalent attachment to free thiol groups, which are predominantly found in the cysteine residues of proteins.

| Property | Value | Reference |

| Molecular Weight | 728.83 g/mol | --INVALID-LINK-- |

| Excitation Maximum (λex) | ~595 nm | --INVALID-LINK-- |

| Emission Maximum (λem) | ~615 nm | --INVALID-LINK-- |

| Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ | --INVALID-LINK-- |

| Quantum Yield (Φ) | ~0.6-0.9 | --INVALID-LINK-- |

| Reactive Group | Maleimide | |

| Target Functional Group | Thiol (Sulfhydryl, -SH) | |

| Solubility | Soluble in DMSO, DMF |

Reaction Mechanism: Thiol-Maleimide Conjugation

The labeling of biomolecules with this compound relies on the highly specific and efficient reaction between the maleimide group and a thiol group. This reaction, a Michael addition, proceeds readily under mild, near-neutral pH conditions (pH 6.5-7.5) to form a stable thioether bond.[1][2] The selectivity for thiols over other nucleophilic groups like amines is significantly higher within this pH range, minimizing non-specific labeling.[1][2]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol provides a general procedure for the covalent labeling of proteins containing free cysteine residues.

Materials:

-

Protein of interest (in a thiol-free buffer, e.g., PBS pH 7.2)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0-7.5)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: It is not necessary to remove TCEP before adding the maleimide dye.[3][4]

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Briefly vortex to ensure it is fully dissolved.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

-

-

Purification:

-

Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will typically elute first.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~595 nm (for Texas Red).

-

Calculate the protein concentration and the dye concentration using their respective extinction coefficients.

-

The DOL is the molar ratio of the dye to the protein.

-

Protocol 2: Visualizing Subcellular Localization of a Labeled Protein

This protocol outlines the steps for imaging the localization of a protein that has been directly labeled with this compound in cultured cells.

Materials:

-

Cells cultured on glass coverslips or imaging dishes

-

This compound-labeled protein

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filter sets for Texas Red and DAPI

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency on a suitable imaging surface.

-

Introduce the this compound-labeled protein to the cells. The method of introduction will depend on the protein and cell type (e.g., microinjection, electroporation, or cell-penetrating peptide fusion).

-

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary to allow antibodies or other large molecules to access intracellular structures, but may not be required if only visualizing the directly labeled protein.

-

-

Blocking (Optional but Recommended):

-

Wash the cells twice with PBS.

-

Block non-specific binding sites by incubating with 1% BSA in PBS for 30-60 minutes at room temperature.

-

-

Counterstaining:

-

Incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5-10 minutes at room temperature, protected from light.

-

-

Mounting:

-

Wash the cells three times with PBS.

-

Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope equipped with appropriate filters for Texas Red (Excitation: ~595 nm, Emission: ~615 nm) and DAPI (Excitation: ~358 nm, Emission: ~461 nm).

-

Applications in Research and Drug Development

Visualizing Protein Localization and Trafficking

A primary application of this compound is in the visualization of protein localization and dynamics within cells. By labeling a protein of interest, researchers can track its movement between different cellular compartments in response to various stimuli, providing insights into its function and regulation.

Studying G-Protein Coupled Receptor (GPCR) Signaling

Thiol-reactive probes like this compound are valuable for studying GPCRs, a major class of drug targets. Site-specific labeling of cysteine residues in a GPCR can be used to monitor conformational changes associated with ligand binding and receptor activation.[1][5] This allows for the investigation of receptor dynamics and the screening of potential drug candidates that modulate GPCR function.

Förster Resonance Energy Transfer (FRET) Microscopy

Texas Red can serve as an acceptor fluorophore in FRET-based assays to study protein-protein interactions and conformational changes.[6][7] By labeling two interacting proteins (or two domains of a single protein) with a donor and an acceptor fluorophore (e.g., a green fluorescent protein as the donor and Texas Red as the acceptor), the proximity of the two molecules can be measured. When the donor and acceptor are in close proximity (<10 nm), energy is transferred from the donor to the acceptor, resulting in a decrease in donor fluorescence and an increase in acceptor fluorescence.

Studying Protein Conformational Changes

Changes in the local environment of a fluorophore can alter its fluorescence properties. By strategically labeling a specific cysteine residue within a protein with this compound, conformational changes can be monitored as changes in fluorescence intensity, lifetime, or polarization.[8][9] This is particularly useful for studying enzyme kinetics, protein folding, and the mechanism of action of allosteric modulators.

Conclusion

This compound is a versatile and powerful fluorescent probe for the site-specific labeling of biomolecules. Its robust photophysical properties and specific reactivity make it a valuable tool for a wide range of applications, from visualizing protein localization to elucidating complex signaling pathways and protein dynamics. The protocols and conceptual frameworks provided in this guide are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this important fluorescent reagent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. biotium.com [biotium.com]

- 5. In-membrane chemical modification (IMCM) for site-specific chromophore labeling of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jasco-global.com [jasco-global.com]

- 7. individual.utoronto.ca [individual.utoronto.ca]

- 8. A fluorescent probe designed for studying protein conformational change - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanism of Action of Texas Red C2 Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data for Texas Red C2 maleimide (B117702), a widely used thiol-reactive fluorescent probe. The information presented herein is intended to equip researchers with the necessary knowledge for the effective application of this reagent in studying protein structure, function, and dynamics within various biological systems.

Core Mechanism of Action: The Thiol-Maleimide Reaction

The fundamental principle behind the utility of Texas Red C2 maleimide lies in the highly specific and efficient reaction between its maleimide functional group and the thiol (sulfhydryl) group of cysteine residues in proteins and other biomolecules. This reaction, a Michael addition, results in the formation of a stable, covalent thioether bond, thereby permanently labeling the target molecule with the fluorescent Texas Red moiety.

The reaction is most efficient and specific within a pH range of 6.5 to 7.5. Below this range, the protonated state of the thiol group diminishes its nucleophilicity, slowing the reaction rate. Conversely, at a pH above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also lose its specificity by reacting with primary amines, such as the side chain of lysine (B10760008) residues. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity for cysteine residues.

The process begins with the deprotonation of the thiol group (R-SH) to the more nucleophilic thiolate anion (R-S⁻). This anion then attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring of the this compound molecule. This nucleophilic attack leads to the formation of a stable thiosuccinimide linkage.

Quantitative Data for this compound

For accurate and reproducible experimental design and data analysis, a thorough understanding of the quantitative properties of this compound is essential. The following table summarizes the key spectral and physical characteristics of the Texas Red fluorophore.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~595 nm | [1][2] |

| Emission Maximum (λem) | ~615 nm | [1][2] |

| Molar Extinction Coefficient (ε) | ~85,000 - 116,000 M-1cm-1 | [1][2] |

| Quantum Yield (Φ) | ~0.93 - 0.97 | [2] |

| Correction Factor at 280 nm (CF280) | 0.36 | |

| Molecular Weight | ~728.83 g/mol |

Experimental Protocols

The following sections provide detailed methodologies for the preparation of reagents and the labeling of proteins with this compound.

Preparation of Reagents

-

Protein Solution: Dissolve the protein of interest in a suitable, degassed buffer at a pH between 7.0 and 7.5. Commonly used buffers include phosphate-buffered saline (PBS), Tris, or HEPES. The protein concentration should typically be in the range of 1-10 mg/mL. It is crucial that the buffer does not contain any thiol-containing compounds.

-

Reduction of Disulfide Bonds (Optional): If the protein contains disulfide bonds that need to be reduced to expose free cysteine residues, add a 10- to 100-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate the solution for 20-30 minutes at room temperature. If dithiothreitol (B142953) (DTT) is used, it must be removed prior to the addition of the maleimide reagent, as it will compete for the dye.

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to prepare a stock solution, typically at a concentration of 10 mM. Vortex the solution to ensure the dye is fully dissolved.

Protein Labeling Procedure

-

Molar Ratio: A 10- to 20-fold molar excess of this compound to protein is generally recommended to ensure efficient labeling. The optimal ratio should be determined empirically for each specific protein.

-

Reaction: While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution.

-

Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.

-

Purification: Following incubation, it is critical to remove the unreacted dye. Common purification methods include:

-

Gel Filtration Chromatography (Size Exclusion Chromatography): This is a highly effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.

-

Dialysis: This method is also suitable for removing small molecules, though it can be more time-consuming.

-

High-Performance Liquid Chromatography (HPLC): This technique offers high-resolution separation for a very pure product.

-

Determination of the Degree of Labeling (DOL)

The degree of labeling, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of Texas Red (~595 nm, Amax).

-

Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein

Where:

-

CF280 is the correction factor for the dye at 280 nm (0.36 for Texas Red).

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the concentration of the dye using the Beer-Lambert law:

Dye Concentration (M) = Amax / εdye

Where:

-

εdye is the molar extinction coefficient of Texas Red at its Amax.

-

-

The Degree of Labeling is the molar ratio of the dye to the protein:

DOL = Dye Concentration / Protein Concentration

Application in Signaling Pathway Analysis: Visualizing Protein-Protein Interactions

This compound is a valuable tool for studying signaling pathways by enabling the visualization and tracking of specific proteins. By labeling a protein of interest, researchers can monitor its localization, conformational changes, and interactions with other proteins in response to cellular signals.

A common application is in the study of G-protein coupled receptor (GPCR) signaling. For instance, a specific cysteine residue in a GPCR or a G-protein subunit can be labeled with this compound. This allows for the investigation of ligand-induced conformational changes, receptor dimerization, or the association and dissociation of G-protein subunits using techniques like Förster Resonance Energy Transfer (FRET) when paired with a suitable donor fluorophore.

The following diagram illustrates a generic workflow for studying protein-protein interactions within a signaling cascade using a this compound-labeled protein.

In a hypothetical signaling pathway, an external stimulus (e.g., a ligand binding to a receptor) could induce the translocation of a Texas Red-labeled protein from the cytoplasm to the nucleus, or its co-localization with another signaling partner at the cell membrane. These events can be visualized and quantified using fluorescence microscopy, providing insights into the dynamics of the signaling cascade.

By leveraging the specific reactivity and bright fluorescence of this compound, researchers can effectively elucidate the complex mechanisms of cellular signaling, contributing to advancements in both basic science and drug development.

References

thiol-reactive fluorescent dyes for protein labeling

An In-Depth Technical Guide to Thiol-Reactive Fluorescent Dyes for Protein Labeling

Introduction to Thiol-Reactive Fluorescent Dyes

Thiol-reactive fluorescent dyes are instrumental in molecular biology and drug development for the specific labeling of proteins. These dyes selectively form covalent bonds with the thiol groups of cysteine residues within proteins. This specificity allows for precise attachment of fluorescent probes, enabling the study of protein structure, function, localization, and interactions. The most common thiol-reactive functional groups are maleimides, haloacetamides (such as iodoacetamides), and pyridyl disulfides. The choice of dye depends on the specific application, considering factors like brightness, photostability, pH sensitivity, and steric hindrance.

Major Classes of Thiol-Reactive Dyes

The primary classes of thiol-reactive dyes are distinguished by their reactive groups:

-

Maleimides: These are the most widely used thiol-reactive dyes due to their high specificity for sulfhydryl groups at neutral pH (6.5-7.5). The reaction involves the formation of a stable thioether bond through Michael addition.

-

Haloacetamides: Iodoacetamides and bromoacetamides react with thiols through a nucleophilic substitution reaction, forming a stable thioether linkage. This reaction is generally faster than that of maleimides but can also exhibit some reactivity towards other nucleophilic residues like histidine and methionine at higher pH.

-

Pyridyl Disulfides: These dyes react with thiols via a disulfide exchange reaction, resulting in a new disulfide bond. This linkage is reversible and can be cleaved by reducing agents, which can be advantageous in certain applications.

Quantitative Properties of Common Thiol-Reactive Dyes

The selection of a fluorescent dye is critically dependent on its photophysical properties. The following table summarizes key quantitative data for some commonly used thiol-reactive fluorescent dyes.

| Dye Class | Specific Dye | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| Cyanine Dyes | Cy3-Maleimide | Maleimide (B117702) | 550 | 570 | 150,000 | 0.15 |

| Cy5-Maleimide | Maleimide | 649 | 670 | 250,000 | 0.20 | |

| Alexa Fluor Dyes | Alexa Fluor 488 C5 Maleimide | Maleimide | 495 | 519 | 71,000 | 0.92 |

| Alexa Fluor 546 C5 Maleimide | Maleimide | 556 | 573 | 104,000 | 0.79 | |

| Alexa Fluor 647 C5 Maleimide | Maleimide | 650 | 668 | 239,000 | 0.33 | |

| Other Dyes | Fluorescein-5-Maleimide | Maleimide | 494 | 518 | 83,000 | 0.92 |

| Tetramethylrhodamine-5-Maleimide | Maleimide | 555 | 580 | 95,000 | 0.40 | |

| BODIPY FL Iodoacetamide | Iodoacetamide | 503 | 512 | 80,000 | 0.90 |

Experimental Protocols

General Protein Labeling with Maleimide Dyes

This protocol provides a general procedure for labeling a protein with a maleimide-functionalized fluorescent dye.

Materials:

-

Protein of interest with accessible cysteine residues

-

Maleimide-functionalized fluorescent dye

-

Labeling Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 6.5-7.5

-

Reducing agent (e.g., DTT, TCEP) - optional, for reducing disulfide bonds

-

Quenching reagent (e.g., L-cysteine, β-mercaptoethanol)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, incubate with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Note: TCEP is preferred over DTT as it does not contain a thiol group that can react with the dye.

-

Dye Preparation: Dissolve the maleimide dye in a small amount of anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

-

Labeling Reaction: Add a 10-20 fold molar excess of the dissolved dye to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-fold molar excess over the dye to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes.

-

Purification: Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the dye at its maximum absorption wavelength.

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be calculated using the following formula:

DOL = (Adye × εprotein) / [(A280 - Adye × CF) × εdye]

Where:

-

Adye is the absorbance of the dye at its λmax.

-

A280 is the absorbance of the protein-dye conjugate at 280 nm.

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

εdye is the molar extinction coefficient of the dye at its λmax.

-

CF is the correction factor (A280/Adye) for the dye's absorbance at 280 nm.

Visualizations

Thiol-Reactive Labeling Workflow

Caption: Workflow for labeling proteins with thiol-reactive dyes.

Maleimide Reaction with Cysteine

Caption: Reaction of a maleimide dye with a protein cysteine residue.

FRET-Based Kinase Activity Assay

Thiol-reactive dyes are often used to label proteins for Förster Resonance Energy Transfer (FRET) assays. For example, a kinase substrate can be labeled with a donor fluorophore and an antibody that recognizes the phosphorylated substrate can be labeled with an acceptor fluorophore.

Caption: FRET-based assay for kinase activity using labeled substrate and antibody.

An In-depth Technical Guide to Sulforhodamine 101 C2 Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulforhodamine 101 C2 maleimide (B117702), a fluorescent probe widely utilized in biological research. This document details its chemical structure, physicochemical properties, and applications in bioconjugation and cellular imaging. Detailed experimental protocols are provided to facilitate its use in laboratory settings.

Core Concepts: Structure and Properties

Sulforhodamine 101 C2 maleimide is a thiol-reactive fluorescent dye. Its structure consists of the bright and photostable Sulforhodamine 101 fluorophore linked to a maleimide group via a C2 spacer. The maleimide moiety allows for covalent attachment to sulfhydryl groups, which are predominantly found in the cysteine residues of proteins and peptides. This specific reactivity makes it an invaluable tool for labeling and visualizing biomolecules.

The chemical structure of Sulforhodamine 101 C2 maleimide is presented below:

Chemical Structure: (Image of the chemical structure of Sulforhodamine 101 C2 maleimide would be inserted here in a real document. For this text-based output, a description is provided.)

The core of the molecule is the rigid xanthene structure characteristic of rhodamine dyes, which is responsible for its high fluorescence quantum yield and photostability. Two sulfonate groups enhance its water solubility. The maleimide group, a five-membered heterocyclic imide, is the key to its thiol-reactivity.

Data Presentation

The following tables summarize the key quantitative data for Sulforhodamine 101 C2 maleimide and its parent fluorophore, Sulforhodamine 101.

Table 1: Physicochemical Properties of Sulforhodamine 101 C2 Maleimide

| Property | Value | Reference |

| Molecular Formula | C37H36N4O8S2 | [1] |

| Molecular Weight | 728.8 g/mol | [1] |

| Solubility | Soluble in DMF or DMSO | [1] |

| Storage Conditions | -20°C, protected from light | [1] |

| Purity (typical) | ≥95% (HPLC) | [1] |

Table 2: Spectroscopic Properties of Sulforhodamine 101 Conjugates

| Property | Value | Reference |

| Excitation Maximum (λex) | ~588 nm | [1] |

| Emission Maximum (λem) | ~601 nm | [1] |

| Molar Extinction Coefficient (ε) | ~110,000 cm⁻¹M⁻¹ (in ethanol) | [2] |

| Fluorescence Quantum Yield (Φ) | ~0.9 (for Sulforhodamine 101 in ethanol) | [2][3] |

Experimental Protocols

The following protocols provide detailed methodologies for the use of Sulforhodamine 101 C2 maleimide in protein labeling.

General Protein Labeling with Sulforhodamine 101 C2 Maleimide

This protocol outlines the fundamental steps for conjugating Sulforhodamine 101 C2 maleimide to a protein containing accessible cysteine residues.

Materials:

-

Protein of interest with at least one free sulfhydryl group

-

Sulforhodamine 101 C2 maleimide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Tris, HEPES) at pH 7.0-7.5, degassed.[4]

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching reagent: Glutathione (B108866) or β-mercaptoethanol

-

Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[4]

-

(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[5] If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye.[5]

-

Dye Preparation: Prepare a stock solution of Sulforhodamine 101 C2 maleimide in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.[4]

-

Conjugation Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the dissolved Sulforhodamine 101 C2 maleimide.[4][5] The reaction should be protected from light.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[4][6]

-

Quenching: Add a low molecular weight thiol, such as glutathione or β-mercaptoethanol, in excess to quench any unreacted maleimide.[6]

-

Purification: Remove the unconjugated dye and quenching reagents by gel filtration, dialysis, or other suitable chromatographic techniques.[4]

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the excitation maximum of the dye (~588 nm, Amax).

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

[Dye Concentration (M)] = Amax / (ε × path length)

-

where ε is the molar extinction coefficient of Sulforhodamine 101 (~110,000 cm⁻¹M⁻¹).

-

-

-

Calculate the concentration of the protein. A correction factor for the dye's absorbance at 280 nm is needed. The corrected protein absorbance (A280,corr) is calculated as:

-

A280,corr = A280 - (Amax × CF)

-

The correction factor (CF) for Sulforhodamine 101 is approximately 0.3.

-

-

[Protein Concentration (M)] = A280,corr / (ε_protein × path length)

-

-

The Degree of Labeling is the molar ratio of the dye to the protein:

-

DOL = [Dye Concentration] / [Protein Concentration]

-

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of Sulforhodamine 101 C2 maleimide.

Caption: A flowchart illustrating the key steps in labeling a protein with Sulforhodamine 101 C2 maleimide.

References

- 1. Sulforhodamine 101 C2 maleimide - 5 mg [anaspec.com]

- 2. PhotochemCAD | Sulforhodamine 101 [photochemcad.com]

- 3. omlc.org [omlc.org]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

An In-Depth Technical Guide to Texas Red C2 Maleimide: Solubility and Stability for Researchers and Drug Development Professionals

Introduction: Texas Red C2 maleimide (B117702) is a widely utilized thiol-reactive fluorescent dye essential for the creation of bioconjugates in various scientific disciplines, including cell biology, immunology, and proteomics. Its bright red fluorescence, characterized by excitation and emission maxima around 595 nm and 615 nm respectively, makes it a valuable tool for visualizing, tracking, and quantifying biological molecules.[1] This technical guide provides a comprehensive overview of the critical physicochemical properties of Texas Red C2 maleimide, focusing on its solubility in common laboratory solvents and its stability under various experimental conditions. Understanding these parameters is paramount for the successful design and execution of labeling experiments, ensuring reproducible and reliable results for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound belongs to the sulforhodamine family of dyes, known for their high fluorescence quantum yields and good photostability. The maleimide functional group allows for specific covalent attachment to free sulfhydryl groups, commonly found in the cysteine residues of proteins.

Solubility of this compound

The solubility of a fluorescent dye is a critical factor in the preparation of stock solutions and the execution of conjugation reactions. While specific quantitative solubility data for this compound is not extensively published, its solubility characteristics can be inferred from its parent compound, sulforhodamine 101, and general observations for maleimide dyes.

Organic Solvents: this compound exhibits good solubility in polar aprotic organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most commonly recommended solvents for preparing high-concentration stock solutions. These stock solutions can then be added to aqueous reaction buffers in small volumes to minimize the impact of the organic solvent on the biomolecule of interest.

Aqueous Solvents: The solubility of this compound in aqueous buffers is generally low. Direct dissolution in buffers such as Phosphate Buffered Saline (PBS), Tris, or HEPES can be challenging. Therefore, the standard practice is to first dissolve the dye in an organic solvent like DMSO and then dilute it into the desired aqueous buffer for conjugation.

The following table summarizes the approximate solubility of the parent compound, sulforhodamine 101, in various organic solvents, which serves as a useful guide for this compound.

| Solvent | Approximate Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 25 |

| Dimethylformamide (DMF) | 20 |

| Ethanol (B145695) | 1 |

| Methanol | 1 |

Data is for the parent compound Sulforhodamine 101 and should be considered an estimate for this compound.

Stability of this compound

The stability of the maleimide group is crucial for efficient conjugation. Maleimides are susceptible to hydrolysis, particularly at elevated pH and temperature. Understanding the factors that affect its stability is key to optimizing labeling protocols and ensuring the integrity of the final conjugate.

pH Stability

The pH of the reaction buffer is a critical parameter influencing both the rate of the thiol-maleimide reaction and the stability of the maleimide ring. The optimal pH range for the conjugation of maleimides to thiols is between 6.5 and 7.5 .

-

Below pH 6.5: The thiol group is predominantly protonated (-SH), rendering it less nucleophilic and significantly slowing down the conjugation reaction.

-

Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, leading to the formation of a non-reactive maleamic acid. This side reaction reduces the concentration of the active dye and can lead to lower conjugation efficiencies. Furthermore, at higher pH, the maleimide can also react non-specifically with primary amines, such as the side chain of lysine (B10760008) residues.

The following table provides an estimate of the half-life of a maleimide compound at different pH values, illustrating the significant impact of pH on its stability.

| pH | Estimated Half-life of Maleimide at 37°C (hours) |

| 5.5 | Very Stable |

| 7.4 | ~2.9 |

| 9.0 | Rapid Degradation |

Data adapted from a study on 8-arm-PEG10k-maleimide and should be considered as a general guideline for maleimide stability.

Temperature Stability

Temperature influences both the desired conjugation reaction and the undesired hydrolysis of the maleimide.

-

Conjugation Reaction: The rate of the thiol-maleimide reaction increases with temperature. Reactions are typically performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.

-

Hydrolysis: The rate of maleimide hydrolysis also increases with temperature. Therefore, for sensitive proteins or to minimize hydrolysis during longer incubation times, performing the reaction at 4°C is recommended.

The following table shows the effect of temperature on the pseudo-first-order rate constant of maleimide hydrolysis at a constant pH.

| Temperature (°C) | Observed Pseudo-First-Order Rate Constant (k, s⁻¹) at pH 7.4 |

| 20 | 1.24 x 10⁻⁵ |

| 37 | 6.55 x 10⁻⁵ |

Data adapted from a study on 8-arm-PEG10k-maleimide, demonstrating a significant increase in hydrolysis rate with temperature.

Photostability

Texas Red and its derivatives are known for their relatively good photostability, making them suitable for various fluorescence microscopy applications.[1] However, like all fluorophores, this compound will undergo photobleaching upon prolonged exposure to high-intensity light. The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φ_b), which is the probability that a molecule will be photochemically altered per absorbed photon. A lower Φ_b indicates higher photostability.

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the kinetic solubility of this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, PBS)

-

Microcentrifuge tubes

-

Vortex mixer

-

Spectrophotometer or plate reader

-

Micro-cuvettes or UV-transparent microplates

Methodology:

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a microcentrifuge tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to allow it to reach equilibrium.

-

Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

Measure the absorbance of the supernatant at the maximum absorption wavelength of Texas Red (~595 nm).

-

Calculate the concentration of the dissolved dye using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of Texas Red (~85,000 cm⁻¹M⁻¹), b is the path length of the cuvette, and c is the concentration.

-

The calculated concentration represents the solubility of the dye in the tested solvent.

Protocol for Assessing Maleimide Hydrolysis

This protocol describes a method to monitor the hydrolysis of this compound over time using UV-Vis spectrophotometry.

Materials:

-

This compound

-

Buffers of different pH values (e.g., pH 5.5, 7.4, 8.5)

-

Spectrophotometer

-

Quartz cuvettes

-

Temperature-controlled cuvette holder

Methodology:

-

Prepare a stock solution of this compound in a minimal amount of anhydrous DMSO.

-

Add a small aliquot of the stock solution to the buffer of a specific pH in a quartz cuvette to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer.

-

Immediately record the initial absorbance spectrum of the solution. The hydrolysis of the maleimide ring can lead to a change in the absorption spectrum.

-

Incubate the cuvette at a constant temperature.

-

Record the absorbance spectrum at regular time intervals (e.g., every 30 minutes) over a period of several hours.

-

Monitor the change in absorbance at a wavelength that shows a significant difference between the intact maleimide and the hydrolyzed product.

-

Plot the absorbance change versus time. The rate of hydrolysis can be determined by fitting the data to a first-order decay model to calculate the rate constant (k) and the half-life (t₁/₂) of the maleimide at that specific pH and temperature.

Protocol for Evaluating Photostability

This protocol provides a general method for assessing the photostability of this compound by measuring its photobleaching rate.

Materials:

-

This compound conjugated to a biomolecule (e.g., a protein)

-

Aqueous buffer (e.g., PBS)

-

Fluorescence microscope with a suitable filter set for Texas Red

-

High-intensity light source (e.g., mercury or xenon arc lamp, or a laser)

-

Digital camera capable of time-lapse imaging

-

Image analysis software

Methodology:

-

Prepare a sample of the Texas Red-labeled biomolecule on a microscope slide.

-

Place the slide on the microscope stage and bring the sample into focus.

-

Select a region of interest (ROI) for photobleaching.

-

Acquire an initial image (t=0) using a low light intensity to minimize photobleaching during this step.

-

Continuously illuminate the ROI with a high-intensity light source.

-

Acquire a time-lapse series of images of the ROI at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.

-

Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.

-

The photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be determined from this plot.

Visualizations

Experimental workflow for protein conjugation.

Factors affecting this compound stability.

Thiol-maleimide conjugation reaction.

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental for its effective use in bioconjugation. By carefully controlling solvent choice, pH, temperature, and light exposure, researchers can optimize labeling efficiency and obtain high-quality, reproducible data. The information and protocols provided in this technical guide serve as a valuable resource for scientists and professionals in the field of drug development and biomedical research, enabling them to harness the full potential of this powerful fluorescent probe.

References

An In-depth Technical Guide to Maleimide-Thiol Chemistry in Bioconjugation

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is paramount. Among the array of bioconjugation techniques, the maleimide-thiol reaction has emerged as a cornerstone, prized for its high selectivity, efficiency, and mild reaction conditions.[1] This guide provides a comprehensive exploration of the core principles of maleimide-thiol chemistry, detailed experimental protocols, and quantitative data to empower the design and execution of successful bioconjugation strategies.

Core Principles: The Michael Addition Reaction

The foundation of maleimide-thiol chemistry lies in a Michael addition reaction.[2] In this process, a nucleophilic thiol (sulfhydryl) group, typically from a cysteine residue within a protein or peptide, attacks one of the electron-deficient carbons of the maleimide's double bond.[2][3] This reaction results in the formation of a stable covalent thioether bond, creating a thiosuccinimide product.[3] The efficiency of this reaction is propelled by the ring strain and the cis-conformation of the carbonyl groups within the maleimide (B117702) structure, allowing the reaction to proceed rapidly without a catalyst, particularly in polar solvents.[1][4]

This reaction is celebrated for its "click chemistry" characteristics: high efficiency, selectivity, and the ability to proceed under gentle, aqueous conditions.[1][2]

Reaction Kinetics and pH Dependence

The rate of the maleimide-thiol reaction is critically dependent on the pH of the reaction medium. The optimal pH range for this conjugation is between 6.5 and 7.5.[3] Within this window, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form (R-S⁻), which readily reacts with the maleimide.[2]

-

Below pH 6.5: The concentration of the reactive thiolate species decreases, leading to a significantly slower reaction rate.[2][5]

-

Above pH 7.5: While the reaction with thiols may be faster, two undesirable side reactions become more prominent. Firstly, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive.[2][5] Secondly, the deprotonation of primary amines, such as those on lysine (B10760008) residues, increases, leading to a loss of chemoselectivity as these amines begin to compete with thiols in reacting with the maleimide.[1][2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the importance of pH control for specificity.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data to facilitate experimental design and optimization.

Table 1: Key Parameters for Maleimide-Thiol Conjugation

| Parameter | Optimal Range/Value | Notes | Reference(s) |

| pH | 6.5 - 7.5 | Balances thiol reactivity while minimizing amine reactivity and maleimide hydrolysis. | [2][3] |

| Temperature | 4°C to 25°C (Room Temp) | Reactions are typically faster at room temperature (30 min - 2 hours) but can be performed at 4°C overnight (8-16 hours) for sensitive proteins. | [1] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent is commonly used to drive the reaction to completion. The optimal ratio should be determined empirically. | [1][3] |

| Reaction Buffers | Phosphate, Tris, HEPES | Buffers should be free of extraneous thiols and should be degassed to prevent thiol oxidation. | [3] |

Table 2: Reaction Rates and Stability of Thioether Adducts

| Parameter | Value | Conditions | Reference(s) |

| Relative Reaction Rate | Thiol reaction is ~1,000x faster than amine reaction | pH 7.0 | [1][2] |

| Conjugation Efficiency (cRGDfK peptide) | 84 ± 4% | 2:1 maleimide:thiol ratio, 30 min, RT, 10 mM HEPES pH 7.0 | [3][6] |

| Conjugation Efficiency (11A4 nanobody) | 58 ± 12% | 5:1 maleimide to protein molar ratio, 2 h, RT, PBS pH 7.4 | [3][6] |

Challenges and Side Reactions

Despite its numerous advantages, the maleimide-thiol reaction is not without its challenges. Understanding and mitigating potential side reactions is crucial for obtaining homogenous and stable conjugates.

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, a reaction that opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[2] This hydrolysis is more pronounced at pH values above 7.5.[2] To minimize this, it is recommended to prepare aqueous solutions of maleimide reagents immediately before use and to store stock solutions in anhydrous solvents like DMSO or DMF.[2]

Retro-Michael Reaction and Adduct Instability

The thioether bond formed can be reversible through a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in a biological environment.[7][8] This can lead to the transfer of the conjugated molecule to other thiol-containing species, resulting in off-target effects and reduced efficacy of bioconjugates like antibody-drug conjugates (ADCs).[7][9]

Strategies for Enhancing Stability

To counteract the retro-Michael reaction, strategies have been developed to create more stable conjugates. One common approach is to induce the hydrolysis of the thiosuccinimide ring after conjugation.[7][8] The resulting succinamic acid thioether is no longer susceptible to the retro-Michael reaction.[7][10] Additionally, next-generation maleimides have been designed to promote this stabilizing hydrolysis or to form alternative, more stable linkages.[7][8]

Thiazine (B8601807) Rearrangement

When conjugating to a peptide with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks a carbonyl group of the succinimide (B58015) ring, leading to a thiazine rearrangement.[11] This can complicate purification and characterization of the final product.[11]

Experimental Protocols

The following are detailed methodologies for key experiments in maleimide-thiol bioconjugation.

Protocol 1: Reduction of Protein Disulfide Bonds

For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to conjugation.

Materials:

-

Protein solution (1-10 mg/mL)

-

Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)[3]

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[1]

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Dissolve the protein in the degassed buffer to the desired concentration.[1]

-

To prevent re-oxidation of thiols, flush the reaction vessel with an inert gas.[1]

-

Add a 10-100 fold molar excess of TCEP to the protein solution. TCEP is often preferred as it does not need to be removed before the addition of the maleimide reagent.[1] If DTT is used, it must be removed prior to conjugation, typically by dialysis or gel filtration.

-

Incubate the reaction mixture for 20-30 minutes at room temperature.[1]

Protocol 2: Maleimide-Thiol Conjugation

This protocol outlines the general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

-

Reduced, thiol-containing protein solution (from Protocol 1)

-

Maleimide-functionalized reagent

-

Anhydrous solvent for maleimide reagent (e.g., DMSO or DMF)[3]

-

Degassed reaction buffer (pH 7.0-7.5)[1]

Methodology:

-

Prepare a stock solution of the maleimide reagent (e.g., 10 mM) in an anhydrous solvent like DMSO or DMF. This solution should be prepared fresh.[1]

-

Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[1][3] Add the maleimide solution dropwise while gently stirring.[1]

-

Flush the reaction vessel with inert gas, seal, and protect from light if using a light-sensitive reagent.[1]

-

Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[12]

-

(Optional) Quench the reaction by adding a small molecule thiol like cysteine or β-mercaptoethanol to react with any excess maleimide.[1]

Protocol 3: Purification of the Conjugate

Purification is necessary to remove excess unreacted maleimide reagent and any byproducts.

Materials:

-

Conjugated protein solution

-

Purification system (e.g., size-exclusion chromatography/gel filtration, dialysis, HPLC, or ultrafiltration vials)[3]

Methodology:

-

Select a purification method based on the properties of the conjugate and the unreacted reagents.

-

For removing excess small molecule maleimide reagents from a protein conjugate, size-exclusion chromatography (e.g., Zeba™ Spin desalting columns or PD MiniTrap™ G-25) is a common and effective method.

-

Dialysis can also be used, particularly for maleimides with good water solubility.[3][13]

-

HPLC or FPLC can provide higher resolution purification if needed.[3]

Visualizing the Chemistry: Diagrams

To better illustrate the processes involved in maleimide-thiol chemistry, the following diagrams are provided.

Caption: The Michael addition of a thiol to a maleimide forms a stable thioether bond.

Caption: A typical experimental workflow for maleimide-thiol bioconjugation.

Caption: Competing reaction pathways for maleimides in bioconjugation.

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in the bioconjugation toolbox.[3] Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules.[1] A thorough understanding of its mechanism, optimal reaction conditions, and potential side reactions is critical for leveraging this chemistry to its full potential in creating next-generation therapeutics, diagnostics, and research tools. By carefully controlling experimental parameters and being mindful of the stability of the resulting conjugate, researchers can confidently employ maleimide-thiol chemistry to advance their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. benchchem.com [benchchem.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. researchgate.net [researchgate.net]

- 10. vectorlabs.com [vectorlabs.com]

- 11. bachem.com [bachem.com]

- 12. benchchem.com [benchchem.com]

- 13. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to the Fluorescent Properties of Texas Red Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescent properties of Texas Red and its key derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize these fluorophores in their work. This document details their spectral characteristics, provides methodologies for key experiments, and visualizes common experimental workflows.

Core Fluorescent Properties

Texas Red, a derivative of sulforhodamine 101, is a bright red-emitting fluorescent dye widely used for a variety of biological applications.[1] Its derivatives have been developed to improve upon its solubility, stability, and conjugation efficiency.[2][3] The "X" designation in derivatives like Texas Red-X indicates the presence of a seven-atom aminohexanoyl spacer, which separates the fluorophore from its point of attachment, potentially reducing interactions with the conjugated biomolecule.[4][5]

The following table summarizes the key quantitative fluorescent properties of Texas Red and its common derivatives. These values are crucial for selecting the appropriate fluorophore and for designing experiments with optimal signal detection.

| Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reactive Group |

| Texas Red (Sulforhodamine 101) | 586 - 596[6][7][8] | 603 - 615[6][7][8] | ~85,000 at 596 nm[9] | 0.9 (in ethanol)[10] | Sulfonyl Chloride[11] |

| Texas Red-X, Succinimidyl Ester | 586 - 595[12][13] | 603 - 615[12][13] | ~116,000[9] | 0.93 - 0.97[9] | Succinimidyl Ester[14] |

| Texas Red Maleimide (B117702) | 586 - 592[15][16] | 603 - 614[15][16] | ~116,000[17] | 0.93 - 0.97[17] | Maleimide[16] |

Experimental Protocols

Accurate and reproducible experimental results rely on well-defined protocols. This section provides detailed methodologies for common procedures involving Texas Red derivatives.

Protocol 1: Protein Labeling with Texas Red-X, Succinimidyl Ester

This protocol outlines the steps for conjugating Texas Red-X, succinimidyl ester to a protein, such as an antibody.[18][19]

Materials:

-

Protein of interest (1-5 mg/mL in amine-free buffer like PBS)

-

Texas Red-X, succinimidyl ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare the Protein Solution:

-

Ensure the protein is in an amine-free buffer. If necessary, dialyze the protein against PBS.

-

Adjust the protein concentration to 2 mg/mL in 0.1 M sodium bicarbonate buffer.[18]

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of Texas Red-X, succinimidyl ester to warm to room temperature.

-

Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[19]

-

-

Perform the Labeling Reaction:

-

To 0.5 mL of the 2 mg/mL protein solution, add 50 µL of 1 M sodium bicarbonate.[18]

-

Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring. A typical molar ratio of dye to protein is between 10:1 and 20:1.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[19]

-

-

Stop the Reaction:

-

Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for an additional 30 minutes at room temperature.[19]

-

-

Purify the Conjugate:

-

Separate the labeled protein from the unreacted dye using a desalting column or dialysis against PBS.[19]

-

The first colored band to elute from the column is the conjugated protein.

-

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the conjugate at 280 nm and at the excitation maximum of Texas Red (~595 nm).

-

Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

Protocol 2: Immunohistochemistry (IHC) using a Texas Red-Conjugated Secondary Antibody

This protocol describes the use of a Texas Red-conjugated secondary antibody for the fluorescent detection of a target antigen in paraffin-embedded tissue sections.[6][20][21]

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

-

Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

-

Blocking Buffer: 5% normal goat serum in PBST

-

Primary antibody (specific to the target antigen)

-

Texas Red-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-Texas Red)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer and heat (e.g., in a microwave or water bath) according to the primary antibody manufacturer's recommendations.[5]

-

Allow slides to cool to room temperature.

-

-

Permeabilization and Blocking:

-

Wash slides with PBST.

-

Incubate with blocking buffer for at least 1 hour at room temperature to block non-specific antibody binding.[20]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking buffer.

-

Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.[6]

-

-

Secondary Antibody Incubation:

-

Wash slides extensively with PBST.

-

Dilute the Texas Red-conjugated secondary antibody in blocking buffer.

-

Incubate the slides with the secondary antibody for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash slides with PBST.

-

Incubate with a nuclear counterstain like DAPI, if desired.

-

Wash slides again with PBST.

-

Mount the coverslip with an appropriate mounting medium.

-

-

Visualization:

-

Visualize the staining using a fluorescence microscope with appropriate filters for Texas Red and the counterstain.

-

Protocol 3: Fluorescence In Situ Hybridization (FISH) with a Texas Red-Labeled Probe

This protocol provides a general workflow for detecting specific DNA sequences in cells or tissues using a Texas Red-labeled DNA probe.[22][23][24]

Materials:

-

Specimen on a glass slide (e.g., metaphase chromosomes, tissue section)

-

2x SSC, 0.4x SSC, and 20x SSC buffers

-

Denaturation solution (e.g., 70% formamide (B127407) in 2x SSC)

-

Texas Red-labeled DNA probe in hybridization buffer

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Rubber cement

Procedure:

-

Sample Preparation and Pretreatment:

-

Denaturation:

-

Hybridization:

-

Apply the denatured probe solution to the denatured slide.

-

Cover with a coverslip and seal with rubber cement to prevent evaporation.

-

Incubate overnight at 37°C in a humidified chamber.[22]

-

-

Post-Hybridization Washes:

-

Carefully remove the rubber cement and coverslip.

-

Wash the slides in a series of SSC buffers of increasing stringency to remove unbound and non-specifically bound probes (e.g., 0.4x SSC at 72°C followed by 2x SSC at room temperature).[24]

-

-

Counterstaining and Mounting:

-

Stain the nuclei with DAPI.

-

Mount the coverslip with an antifade mounting medium.

-

-

Visualization:

-

Examine the slides using a fluorescence microscope equipped with filters for Texas Red and DAPI. The Texas Red signal will indicate the location of the target DNA sequence.[26]

-

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

References

- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Immunohistochemistry (IHC) Workflow | Rockland [rockland.com]

- 3. researchgate.net [researchgate.net]

- 4. biotium.com [biotium.com]

- 5. bosterbio.com [bosterbio.com]

- 6. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

- 7. promega.com [promega.com]

- 8. Spectrum [Texas Red] | AAT Bioquest [aatbio.com]

- 9. Buy Texas red | 82354-19-6 | >85% [smolecule.com]

- 10. omlc.org [omlc.org]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Texas Red-X, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]

- 14. Texas red-X,SE | TargetMol [targetmol.com]

- 15. researchgate.net [researchgate.net]

- 16. vectorlabs.com [vectorlabs.com]

- 17. Texas Red® maleimide *Single Isomer* | AAT Bioquest [aatbio.com]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. benchchem.com [benchchem.com]

- 20. The Typical Immunohistochemistry Workflow - Nordic Biosite [nordicbiosite.com]

- 21. Immunohistochemistry Procedure [sigmaaldrich.com]

- 22. abyntek.com [abyntek.com]

- 23. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. prezi.com [prezi.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to Labeling Cysteine Residues with Texas Red C2 Maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices for labeling cysteine residues in proteins and other biomolecules using Texas Red C2 maleimide (B117702). It is designed to be a valuable resource for researchers in academia and industry, offering detailed protocols, quantitative data, and visual guides to facilitate successful bioconjugation experiments.

Core Principles of Thiol-Reactive Labeling with Texas Red C2 Maleimide

This compound is a thiol-reactive fluorescent probe that enables the covalent attachment of the bright, red-emitting Texas Red fluorophore to proteins, peptides, and other molecules containing free sulfhydryl groups, most notably cysteine residues. The high selectivity and efficiency of the maleimide-thiol reaction under physiological conditions make it a cornerstone of bioconjugation chemistry.

The underlying mechanism of this reaction is a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring. This results in the formation of a stable, covalent thioether bond. The reaction is highly specific for thiols, especially within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.

Quantitative Data and Spectral Properties

A thorough understanding of the quantitative characteristics of this compound is crucial for experimental design and data interpretation. The following tables summarize key data for this compound and provide a comparison with other common red-emitting fluorescent dyes.

| Property | Value |

| Molecular Weight | ~728.83 g/mol |

| Excitation Maximum (λex) | ~595 nm |

| Emission Maximum (λem) | ~615 nm |

| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ at 596 nm[1] |

| Solubility | Soluble in DMSO and DMF |

Table 1: Physicochemical and spectral properties of this compound.

| Dye | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability |

| Texas Red Maleimide | ~595 | ~615 | ~0.6-0.9 | High | Good |

| Alexa Fluor 594 Maleimide | ~590 | ~617 | ~0.66[2] | Very High | Excellent[3] |

| Cy3B maleimide | ~559 | ~571 | ~0.68 | High | Good |

| Cy5 maleimide | ~650 | ~670 | ~0.2 | Moderate | Good |

Table 2: Comparative data of common red-emitting maleimide dyes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Protocol for Protein Labeling

This protocol outlines the fundamental steps for labeling a protein with this compound.

Materials:

-

Protein of interest with at least one accessible cysteine residue

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Reagent: 2-Mercaptoethanol or N-acetylcysteine

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous DMSO or DMF

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide dye.

-

Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use.

-

Conjugation Reaction: While gently vortexing, add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye. Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.

-

Quenching: Add a quenching reagent in a 2-5 fold molar excess over the maleimide to stop the reaction. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted dye and quenching reagent by size-exclusion chromatography or dialysis.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~595 nm (for Texas Red).

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol provides a more specialized workflow for the synthesis of an ADC using a this compound-linker-drug construct.

Materials:

-

Monoclonal antibody (mAb)

-

This compound-linker-drug construct

-

Reduction Buffer: e.g., 50 mM Tris, 2 mM EDTA, pH 8.0

-

Reducing Agent: TCEP

-

Conjugation Buffer: PBS, pH 7.4

-

Quenching Reagent: N-acetylcysteine

-

Purification system (e.g., Hydrophobic Interaction Chromatography - HIC)

Procedure:

-

Antibody Reduction: Incubate the mAb (e.g., 10 mg/mL) with a 10-fold molar excess of TCEP in the reduction buffer for 1-2 hours at 37°C to reduce interchain disulfide bonds.

-

Buffer Exchange: Remove the reducing agent by buffer exchange into the conjugation buffer using a desalting column.

-

Conjugation: Add the this compound-linker-drug construct (dissolved in DMSO) to the reduced antibody at a desired molar ratio (e.g., 5:1). Incubate for 1 hour at room temperature in the dark.

-

Quenching: Stop the reaction by adding a 20-fold molar excess of N-acetylcysteine.

-

Purification: Purify the ADC using HIC to separate unbound drug-linker and different drug-to-antibody ratio (DAR) species.

-

Characterization: Analyze the purified ADC for DAR, aggregation (by size-exclusion chromatography), and purity.

Mandatory Visualizations

Signaling Pathway: Redox Regulation of EGFR Signaling

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival. The activity of key proteins in this pathway, such as EGFR itself and the phosphatase PTEN, can be modulated by the oxidation of specific cysteine residues.[4][5] Thiol-reactive probes like this compound can be used to label these cysteines and study their redox state.

Redox regulation of the EGFR signaling pathway.

Experimental Workflow: Antibody-Drug Conjugation

The following diagram illustrates the key steps in the development of an antibody-drug conjugate using maleimide chemistry.

Workflow for ADC synthesis via maleimide chemistry.

Logical Relationship: Troubleshooting Maleimide Labeling

This diagram outlines common issues encountered during maleimide labeling and their potential solutions, providing a logical framework for troubleshooting.

Troubleshooting guide for maleimide labeling.

References

- 1. Predictive data-driven modeling of C-terminal tyrosine function in the EGFR signaling network | Life Science Alliance [life-science-alliance.org]

- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Texas Red C2 Maleimide Protein Labeling Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red C2 maleimide (B117702) is a thiol-reactive fluorescent dye commonly used for the covalent labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups.[1] The maleimide group exhibits high selectivity for the thiol group of cysteine residues, forming a stable thioether bond.[2] This specific conjugation chemistry makes it an invaluable tool for producing fluorescently tagged proteins for various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[3][4] The Texas Red fluorophore is a bright, red-emitting dye with excitation and emission maxima around 595 nm and 615 nm, respectively, making it suitable for multiplexing with other fluorophores like fluorescein.[3]

This document provides a detailed protocol for the successful labeling of proteins with Texas Red C2 maleimide, including protein preparation, conjugation, and purification of the final product.

Principle of Reaction

The labeling reaction is a Michael addition where the maleimide group of the Texas Red C2 dye reacts with the sulfhydryl group (-SH) of a cysteine residue on the protein. This reaction is highly specific for thiols within the optimal pH range of 7.0-7.5.[5] At this pH, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide, while minimizing side reactions with other amino acid residues such as lysines.

Data Presentation: Key Reaction Parameters

Successful protein labeling with this compound is dependent on several critical parameters. The following table summarizes the recommended ranges for these parameters, which may require optimization for specific proteins.

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 7.5 | Optimizes reaction with thiols while minimizing maleimide hydrolysis and reactions with amines.[6] |

| Protein Concentration | 1 - 10 mg/mL | A common starting range for efficient labeling.[2] |

| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | A typical starting point; may need optimization.[6] |